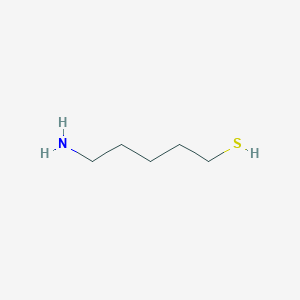

5-Aminopentane-1-thiol

Description

The exact mass of the compound 5-Aminopentane-1-thiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Aminopentane-1-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminopentane-1-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-aminopentane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NS/c6-4-2-1-3-5-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEUCMHRAHWVEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597686 | |

| Record name | 5-Aminopentane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58657-85-5 | |

| Record name | 5-Aminopentane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINOPENTANE-1-THIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Aminopentane-1-thiol (CAS 58657-85-5): A Comprehensive Guide to Properties, Surface Engineering, and Drug Development Applications

Executive Summary

5-Aminopentane-1-thiol (5-APT) is a highly versatile, heterobifunctional aliphatic linker characterized by a terminal primary amine and a terminal thiol group, separated by a flexible five-carbon alkyl chain[1]. In modern drug development, nanotechnology, and biosensor design, 5-APT serves as a critical molecular bridge. The thiol moiety provides a robust anchor for noble metal surfaces and semiconductor quantum dots, while the primary amine offers a reactive handle for bioconjugation with therapeutics or targeting ligands[2][3]. This whitepaper explores the physicochemical dynamics, surface engineering mechanisms, and validated experimental protocols for utilizing 5-APT in advanced research applications.

Physicochemical Profiling & Structural Dynamics

Understanding the molecular properties of 5-APT is essential for predicting its behavior in solvent systems and at solid-liquid interfaces. The five-carbon chain provides an optimal thermodynamic balance: it is long enough to facilitate the formation of well-ordered Self-Assembled Monolayers (SAMs) via van der Waals interactions, yet short enough to minimize steric hindrance and maintain electron transfer efficiency in electrochemical applications[4].

Table 1: Key Physicochemical Properties of 5-Aminopentane-1-thiol

| Property | Value | Source |

| CAS Number | 58657-85-5 | [1] |

| Molecular Formula | C5H13NS | [5] |

| Monoisotopic Mass | 119.07687 Da | [5] |

| InChIKey | DXEUCMHRAHWVEF-UHFFFAOYSA-N | [1], [5] |

| SMILES | C(CCN)CCS | [5] |

| Functional Groups | Primary Amine (-NH2), Thiol (-SH) | [2] |

Causality of Bifunctionality: The thiol (-SH) group is a soft nucleophile that forms strong, semi-covalent bonds (~45 kcal/mol) with soft electrophiles like gold (Au) or cadmium/zinc in quantum dots[2][3]. Conversely, the primary amine (-NH2) is a hard nucleophile that remains solvent-exposed after surface anchoring. This allows it to readily participate in standard zero-length crosslinking chemistries, such as EDC/NHS coupling with carboxylated drugs or proteins.

Surface Engineering & Monolayer Dynamics

Gold Nanoparticles (AuNPs) in Drug Delivery

In the synthesis of functionalized AuNPs, 5-APT is frequently used to create glyco-thiolate capping agents. For instance, reacting 5-APT with d-(+)-gluconic acid δ-lactone yields 5-gluconamidopentyl thiol, a ligand that simultaneously reduces Au(III) to Au(0) and caps the resulting nanoparticles[3].

Mechanistic Insight: The length of the alkyl chain directly dictates colloidal stability. Studies demonstrate that defined, stable particles form when the glyco-thiol ligand chain length is

Quantum Dot (QD) Ligand Exchange

Native QDs are typically synthesized with hydrophobic ligands (e.g., oleic acid), which limit their biological utility. 5-APT is employed to phase-transfer QDs into aqueous environments.

Mechanistic Insight: A critical challenge in QD functionalization is ligand shedding, which leads to precipitation. Neutral thiols (-SH) have a relatively weak binding affinity to QD surface cations. By pretreating 5-APT with a deprotonating agent, the resulting thiolate (-S⁻) exhibits a significantly stronger electrostatic and coordinate bond to the QD surface[2]. This deprotonation-driven exchange improves the colloidal stability of the QD solution from mere days to several months[2].

Pathway of deprotonation-driven ligand exchange for enhancing Quantum Dot colloidal stability.

Applications in Biosensing (FET-based Sensors)

5-APT is heavily utilized in the fabrication of Field-Effect Transistor (FET) biosensors designed to map amino acid interactions (AAIs)[4]. When 5-APT forms a SAM on a gold extended-gate electrode, the terminal amines mimic the positively charged residues (like Lysine) found on protein surfaces. This allows researchers to quantify electrostatic interactions and hydrogen bonding with target analytes (e.g., Glutamic acid)[4]. The 5-carbon chain provides the necessary dielectric spacing to ensure that binding events occur within the Debye length, maximizing the signal-to-noise ratio of the FET sensor[4].

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is vital to approach protocols not as mere recipes, but as self-validating systems where each step contains an internal quality check.

Protocol 1: Deprotonation-Driven Ligand Exchange on Quantum Dots

Objective: Replace native hydrophobic ligands with 5-APT to achieve aqueous stability[2].

-

Pretreatment: Dissolve 5-APT in a suitable organic solvent. Add a deprotonating agent (e.g., a mild base) at a molar ratio of 1:1 to 1:6 (base to ligand).

-

Causality: Removing the proton generates a highly reactive thiolate.

-

-

Activation: Stir the mixture at room temperature for 15–120 minutes, followed by a 10–30 minute standing period.

-

Validation Check: The solution should remain optically clear; any turbidity indicates premature oxidation to disulfides.

-

-

Exchange Reaction: Introduce the native QD solution to the deprotonated 5-APT mixture. Stir continuously.

-

Causality: The highly nucleophilic thiolate displaces the weaker native ligands.

-

-

Purification: Isolate the functionalized QDs via precipitation and centrifugation, followed by washing.

-

Validation Check: Successful functionalization is confirmed if the QDs readily disperse in aqueous buffers without agglomerating over a 72-hour observation window.

-

Protocol 2: Fabrication of 5-APT SAMs on FET Electrodes

Objective: Functionalize Au electrodes for amino acid interaction sensing[4].

-

Surface Cleaning: Rinse Au extended-gate electrodes with Isopropyl Alcohol (IPA) and Milli-Q water (18 MΩ·cm). Subject the electrodes to vacuum plasma treatment for 1 minute using atmospheric air.

-

Causality: Plasma treatment removes adventitious carbon, exposing a pristine Au lattice necessary for uniform Au-S bond formation.

-

-

SAM Formation: Immerse the cleaned electrodes in a 1 mM solution of 5-APT dissolved in Dimethyl Sulfoxide (DMSO) for 1 hour at room temperature.

-

Causality: DMSO prevents the hydrophobic collapse of the pentyl chains during the initial adsorption phase, ensuring a densely packed monolayer.

-

-

Rinsing: Wash the electrodes thoroughly with IPA and Milli-Q water to remove physisorbed (non-covalently bound) ligands.

-

Validation Check: Measure the baseline capacitance or surface potential. A stable, reproducible baseline confirms a well-ordered, defect-free SAM.

-

Step-by-step workflow for functionalizing Au extended-gate FET electrodes with 5-APT SAMs.

Safety, Handling, and Storage

Like many low-molecular-weight thiols, 5-APT possesses a strong, unpleasant odor and can act as a respiratory and skin irritant.

-

Storage: Store under inert gas (Nitrogen or Argon) at 2–8°C to prevent auto-oxidation into disulfides.

-

Handling: Always handle within a certified chemical fume hood. Use appropriate PPE, including nitrile gloves and splash goggles.

Conclusion

5-Aminopentane-1-thiol is a foundational molecule in surface chemistry and nanomedicine. By understanding the thermodynamic drivers of its thiol-metal interactions and the steric benefits of its 5-carbon spacer, researchers can engineer highly stable, functionalized nanoparticles and sensor surfaces. Adhering to the mechanistic protocols outlined above ensures reproducibility and high-fidelity data in downstream drug development and biosensing applications.

References

-

Sigma-Aldrich. "5-aminopentane-1-thiol | 58657-85-5". sigmaaldrich.com.1

-

PubChemLite. "5-aminopentane-1-thiol (C5H13NS)". uni.lu. 5

-

Google Patents. "US11214732B2 - Quantum dot surface ligand exchange method". google.com. 2

-

National Center for Biotechnology Information (PMC). "Development and characterization of functionalized glyco thiolate capped gold nanoparticles for biological applications". nih.gov. 3

-

RSC Publishing. "Amino acid interactions dependent on the polymerization of charged residues and surface properties of monolayers". rsc.org. 4

Sources

- 1. 5-aminopentane-1-thiol | 58657-85-5 [sigmaaldrich.com]

- 2. US11214732B2 - Quantum dot surface ligand exchange method - Google Patents [patents.google.com]

- 3. Development and characterization of functionalized glyco thiolate capped gold nanoparticles for biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino acid interactions dependent on the polymerization of charged residues and surface properties of monolayers - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D5LF00069F [pubs.rsc.org]

- 5. PubChemLite - 5-aminopentane-1-thiol (C5H13NS) [pubchemlite.lcsb.uni.lu]

5-Amino-1-Pentanethiol Hydrochloride: Molecular Weight, Physicochemical Profiling, and Bioconjugation Workflows

Executive Summary

5-Amino-1-pentanethiol hydrochloride (CAS: 31110-78-8) is a highly versatile, heterobifunctional aliphatic linker utilized extensively in advanced bioconjugation, nanoparticle functionalization, and targeted protein degradation[1]. Featuring a 5-carbon spacer that terminates in a primary amine and a thiol group, this molecule acts as a critical structural bridge. This whitepaper provides an in-depth technical analysis of its molecular weight dynamics, the causality behind its structural design, and self-validating experimental protocols for its application in modern drug development.

Physicochemical Profiling & Molecular Weight Dynamics

Understanding the exact molecular weight and atomic composition of 5-amino-1-pentanethiol hydrochloride is the foundational step for precise stoichiometric calculations in synthetic chemistry.

The free base form of the molecule (5-amino-1-pentanethiol,

The Causality of the Hydrochloride Salt:

The addition of hydrochloric acid protonates the primary amine to form an ammonium cation (

Quantitative Physicochemical Data

| Property | Value | Causality / Significance |

| Chemical Formula | Defines the atomic composition, including the stabilizing hydrochloride salt[1]. | |

| Molecular Weight | 155.68 g/mol | Critical for exact stoichiometric calculations during bioconjugation and synthesis[1]. |

| Monoisotopic Mass | 119.0769 Da (Free Base) | The exact mass required for High-Resolution Mass Spectrometry (HRMS) validation. |

| Spacer Length | 5 Carbons (~6-7 Å) | Provides optimal spatial separation to minimize steric hindrance in target binding. |

| CAS Number | 31110-78-8 | Unique identifier for procurement and regulatory documentation[1]. |

Structural Causality: The Role of the 5-Carbon Spacer

The selection of a 5-carbon aliphatic chain is not arbitrary; it is a calculated design choice that balances flexibility, distance, and thermodynamics.

-

PROTAC Linker Engineering: In the synthesis of Proteolysis Targeting Chimeras (PROTACs), the linker must bridge an E3 ubiquitin ligase ligand and a target protein ligand[2]. A 5-carbon chain provides approximately 6-7 Å of spatial separation. This specific length minimizes the entropic penalty of folding while preventing steric clashes between the two recruited proteins, thereby optimizing the degradation efficiency[2].

-

Gold Nanoparticle (AuNP) Functionalization: Thiol groups have a profound thermodynamic affinity for gold, forming quasi-covalent

bonds (~45 kcal/mol)[3]. When 5-amino-1-pentanethiol is introduced to AuNPs, the 5-carbon chain allows the molecules to pack densely into a highly ordered Self-Assembled Monolayer (SAM) via Van der Waals forces. This orientation strictly exposes the protonated amines at the solvent interface, priming the nanoparticle for further biological functionalization[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes built-in analytical checkpoints that confirm the success of a step before proceeding to the next, eliminating compounding errors.

Surface Functionalization of Gold Nanoparticles (AuNPs)

This protocol details the ligand exchange process to functionalize citrate-capped AuNPs with 5-amino-1-pentanethiol hydrochloride[3].

Step-by-Step Methodology:

-

Preparation: Synthesize or procure 14 nm citrate-capped AuNPs (typically exhibiting a localized Surface Plasmon Resonance (SPR) peak at ~520 nm and a Zeta potential of -35 mV).

-

Ligand Exchange: Add a 10 mM aqueous solution of 5-amino-1-pentanethiol hydrochloride dropwise to the AuNP suspension under vigorous stirring. The thiol groups will thermodynamically displace the weaker citrate ligands[3].

-

Validation Checkpoint 1 (Zeta Potential): Measure the Zeta potential. A successful ligand exchange will flip the surface charge from highly negative (-35 mV) to positive (+20 to +30 mV) due to the exposed

groups. Do not proceed if the charge remains negative. -

Purification: Centrifuge the suspension at 14,000 x g for 15 minutes to pellet the functionalized AuNPs. Discard the supernatant containing excess free ligand and resuspend in ultra-pure water.

-

Validation Checkpoint 2 (UV-Vis Spectroscopy): Analyze the SPR peak. A successful, non-aggregated functionalization will show a slight red-shift (e.g., from 520 nm to 524 nm). Broadening or a shift beyond 550 nm indicates unwanted nanoparticle aggregation.

-

Bioconjugation: The validated, amine-terminated AuNPs can now be reacted with NHS-ester activated fluorophores or targeting peptides via standard EDC/NHS coupling.

Self-validating workflow for AuNP functionalization using 5-amino-1-pentanethiol hydrochloride.

Analytical Validation of Molecular Weight via LC-MS

Before utilizing the linker in complex PROTAC synthesis, its integrity and molecular weight (155.68 g/mol ) must be validated using Liquid Chromatography-Mass Spectrometry (LC-MS).

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1 mg of 5-amino-1-pentanethiol hydrochloride in 1 mL of LC-MS grade

/Acetonitrile (50:50).-

Causality: Add 0.1% Formic Acid (FA). FA serves a dual purpose: it acts as an ion-pairing agent to improve peak shape on the chromatography column and provides the necessary protons (

) to facilitate positive Electrospray Ionization (ESI+).

-

-

Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column. Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.

-

Mass Detection (ESI+): Operate the Time-of-Flight (TOF) mass analyzer in positive ion mode. Because the HCl salt dissociates in solution, the mass spectrometer will detect the protonated free base

. -

Validation Checkpoint (Exact Mass & Isotope Logic):

-

Calculate the expected

: Monoisotopic mass of the free base (119.0769 Da) + proton mass (1.0073 Da) = 120.0842 m/z . -

Self-Validation: Confirm the presence of the sulfur atom by analyzing the isotopic envelope. Sulfur has a natural

isotope. You must observe an

-

Analytical LC-MS workflow for validating the molecular weight and isotopic signature.

References

-

Gauthier, F., et al. (2021). "Thiol and Disulfide Containing Vancomycin Derivatives Against Bacterial Resistance and Biofilm Formation". bioRxiv. Available at:[Link]

Sources

5-aminopentane-1-thiol vs cysteamine chain length structure

Comparative Architectures of -Aminoalkanethiol Monolayers: Cysteamine vs. 5-Aminopentane-1-thiol

Executive Summary

In the engineering of functionalized interfaces, the choice between Cysteamine (2-aminoethanethiol) and 5-aminopentane-1-thiol (5-APT) is rarely a matter of simple chain extension. It is a strategic decision between electron transfer velocity and monolayer structural integrity .

Cysteamine (

Structural & Physicochemical Fundamentals

The fundamental difference lies not just in length, but in the electronic communication between the head (thiol) and tail (amine) groups. In Cysteamine, the proximity of the ammonium group lowers the pKa of the thiol via inductive withdrawal. In 5-APT, the pentyl chain effectively isolates the two groups.

Table 1: Comparative Physicochemical Profile[1]

| Feature | Cysteamine ( | 5-Aminopentane-1-thiol ( | Impact on Application |

| Formula | Spacer length defines steric freedom. | ||

| Chain Length | ~3.5 Å (S to N distance) | ~7.5 Å (S to N distance) | 5-APT creates a deeper "dielectric well." |

| Thiol pKa | ~8.19 | ~9.5 - 10.0 (Est.) | Cysteamine deprotonates/binds Au faster at neutral pH. |

| Amine pKa | ~10.75 | ~10.65 | Similar amine basicity; surface pKa shifts upon packing. |

| Hydropathy | Hydrophilic | Amphiphilic Core | 5-APT resists water penetration better than |

| Tunneling ( | Low barrier (Fast | Medium barrier | 5-APT reduces background current in EC sensors. |

Surface Chemistry & SAM Architecture

The "Odd-Even" Effect in Aminothiols

Unlike simple alkanethiols, where odd/even effects are driven purely by methyl group orientation, aminothiols are governed by the interplay of VDW packing and Hydrogen Bonding .

-

Cysteamine (Even, n=2): The chain is too short to establish a stabilizing VDW lattice. The amine group frequently interacts directly with the gold surface (chelating effect), leading to a disordered, "lying-down" phase. This creates pinhole defects and low surface coverage.

-

5-APT (Odd, n=5): The

chain is the threshold where intermolecular VDW forces begin to overcome the entropy of the chain.-

Odd-Chain Orientation: On Au(111), odd-numbered chains typically adopt a tilt angle (~30°) that orients the terminal group more perpendicular to the surface normal compared to even chains.[1]

-

Result: 5-APT presents the amine group more accessibly to the solution, reducing steric hindrance for subsequent bioconjugation.

-

Visualization: SAM Packing Architectures

Caption: Comparison of Cysteamine's disordered "lying-down" phase (due to amine-gold interaction) vs. 5-APT's ordered "standing-up" phase stabilized by the C5 alkyl backbone.

Electronic Implications: Tunneling & Impedance

For electrochemical sensors, the chain length dictates the electron transfer rate constant (

-

Cysteamine:

. High -

5-APT:

. Lower-

Benefit: In Faradaic impedance spectroscopy, a higher baseline

(provided by 5-APT) can sometimes offer a better signal-to-noise ratio when detecting large analytes that block the surface, as the relative change in resistance is easier to quantify than on a highly conductive Cysteamine surface.

-

Experimental Protocols

A. Synthesis of 5-Aminopentane-1-thiol (Gabriel Synthesis Route)

Rationale: Direct substitution of 1,5-dibromopentane with thiourea often leads to polymerization. The Gabriel synthesis ensures primary amine purity.

Reagents: Potassium phthalimide, 1,5-dibromopentane, Thiourea, Hydrazine hydrate.

-

N-Alkylation:

-

Reflux Potassium phthalimide (1.0 eq) with 1,5-dibromopentane (3.0 eq excess to prevent disubstitution) in DMF at 90°C for 12h.

-

Purify N-(5-bromopentyl)phthalimide via silica column (Hexane/EtOAc).

-

-

Thiolation:

-

React the bromopentyl-phthalimide with Thiourea (1.1 eq) in Ethanol under reflux for 4h to form the isothiouronium salt.

-

Hydrolyze with NaOH (aq) under inert atmosphere (

) to generate the thiol.

-

-

Deprotection:

-

Treat the phthalimide-thiol intermediate with Hydrazine hydrate in refluxing ethanol for 2h.

-

Critical Step: Acidify with HCl to precipitate phthalhydrazide, filter, then basify filtrate to extract the free aminothiol.

-

-

Storage: Store under Argon at -20°C. Aminothiols oxidize to disulfides rapidly.

B. Self-Validating SAM Formation Protocol

Rationale: Simple immersion often fails for aminothiols. This "Backfilling" protocol ensures high coverage.

Materials: Polycrystalline Gold Electrode, Ethanol (HPLC grade, degassed).

-

Cleaning:

-

Electrochemical polishing in 0.5 M

(scan -0.2V to +1.5V) until stable cyclic voltammogram characteristic of clean Au is obtained.

-

-

Incubation (The Competition Step):

-

Immerse Au in 1 mM 5-APT in absolute ethanol for 24 hours.

-

Note: Add 5% Acetic Acid to the solution. This protonates the amine (

), preventing the "lying-down" interaction with gold (Amine-Au binding requires a lone pair).

-

-

Rinsing & Validation:

-

Rinse with Ethanol, then Water.

-

Validation Test (Cyclic Voltammetry): Run CV in 5 mM

.

-

Mandatory Visualization: Experimental Workflow

Caption: Workflow for generating high-quality aminothiol SAMs. Acidic conditions during incubation are critical to prevent amine-gold chelation.

References

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[1] Chemical Reviews, 105(4), 1103–1170. Link

-

Baghbanzadeh, M., et al. (2014). Odd-Even Effects in Charge Transport across n-Alkanethiolate-Based SAMs. Journal of the American Chemical Society, 136(48), 16919–16925. Link

-

Winkler, T., et al. (2019). Comparative study of multiple thiol-based self-assembled monolayer coatings for the SERS detection. Applied Optics, 58(34), 9345.[6] Link

-

Chaki, N. K., & Vijayamohanan, K. (2002). Self-assembled monolayers as a tunable platform for biosensor applications.[6] Biosensors and Bioelectronics, 17(1-2), 1-12. Link

Sources

- 1. usna.edu [usna.edu]

- 2. Cysteamine, an Endogenous Aminothiol, and Cystamine, the Disulfide Product of Oxidation, Increase Pseudomonas aeruginosa Sensitivity to Reactive Oxygen and Nitrogen Species and Potentiate Therapeutic Antibiotics against Bacterial Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative Analysis of Cystamine and Cysteamine as Radioprotectors and Antioxidants: Insights from Monte Carlo Chemical Modeling under High Linear Energy Transfer Radiation and High Dose Rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ris.utwente.nl [ris.utwente.nl]

Comparative Solvation Dynamics of 5-Aminopentane-1-thiol: Ethanol vs. Water

Executive Summary

For researchers and drug development professionals working in surface chemistry, biosensor fabrication, and bioconjugation, the bifunctional nature of 5-aminopentane-1-thiol (5-APT) presents both unique capabilities and complex handling requirements. Possessing a hydrophilic primary amine, a weakly acidic thiol, and a hydrophobic pentyl linker, 5-APT’s behavior is heavily dictated by its solvation environment. This whitepaper provides an in-depth mechanistic analysis of 5-APT's solubility and thermodynamic behavior in ethanol versus water, establishing field-proven, self-validating protocols for maximizing monolayer density and bioconjugation efficiency.

Physicochemical Profiling & Causality in Solvation

5-APT is rarely utilized as a free base; the free molecule is a volatile, foul-smelling liquid prone to rapid auto-oxidation. Instead, it is synthesized and handled as a hydrochloride salt (5-APT·HCl )[1].

The molecule's solubility and structural conformation are governed by the interplay between its three distinct domains:

-

The Thiol Group (-SH): Highly reactive, with a

of ~10.5. It is the primary anchor for noble metal (gold/silver) chemisorption. -

The Pentyl Chain (

): A hydrophobic spacer that drives van der Waals interactions, critical for the crystalline packing of Self-Assembled Monolayers (SAMs). -

The Amine Group (-

): A basic terminal group (

Solvation Thermodynamics: Water vs. Ethanol

The choice between water and ethanol is not merely a matter of solubility—it is a choice that dictates the molecular conformation and oxidation state of the thiol.

Aqueous Environments (Water):

In water (Dielectric Constant,

Organic Environments (Ethanol):

Ethanol (

Quantitative Solvation Parameters

The following table summarizes the divergent physicochemical behaviors of 5-APT·HCl in aqueous versus ethanolic systems.

| Parameter | Aqueous Solvation (Water) | Organic Solvation (Ethanol) |

| Dielectric Constant ( | 78.4 | 24.3 |

| Solubility Limit (5-APT·HCl) | Very High (>100 mg/mL) | Moderate to High (~10-50 mg/mL) |

| Amine Protonation State | Highly protonated ( | Equilibrium shifts; interplane H-bonding prevalent |

| Thiol Oxidation Rate | High (accelerated by dissolved | Low (stable monomeric dispersion) |

| Monolayer Packing Density | Low (high defect density, hydrophobic collapse) | High (crystalline-like order, extended chains) |

| Primary Application Context | In situ bioconjugation, physiological assays | Noble metal surface functionalization (SAMs) |

Mechanistic Pathways of Monolayer Assembly

To visualize the causality between solvent choice and the resulting structural integrity of the SAM, the following logical pathway maps the thermodynamic fate of 5-APT in both media.

Fig 1: Thermodynamic fate and oxidation pathways of 5-APT in aqueous vs. ethanolic solvents.

Self-Validating Experimental Protocols

A robust protocol must not only provide steps but also integrate internal validation mechanisms to ensure scientific integrity. Below are two distinct workflows tailored to the solvent environment.

Protocol A: Ethanolic Fabrication of High-Density SAMs

When the goal is to create a pristine, amine-terminated gold surface for biosensor development, ethanol is mandatory. However, a common failure mode is the formation of a "physisorbed second layer" caused by interplane hydrogen bonding between the bound amines and free thiols in solution. This protocol utilizes a specific chemical rinse to disrupt these bonds ()[3].

-

Substrate Preparation: Clean gold substrates using a Piranha solution (3:1

: -

Solvent Preparation: Utilize absolute ethanol (≥99.9%, anhydrous) to strictly eliminate water-induced oxidation.

-

Solution Formulation: Dissolve 5-APT·HCl to a final concentration of 1 mM to 5 mM.

-

Incubation: Submerge the gold substrate in the ethanolic solution for 12–24 hours at room temperature, protected from light.

-

Targeted Rinsing (Critical Causality Step): Rinse the substrate thoroughly with an ethanolic solution of 10%

. The ammonia disrupts the interplane hydrogen bonds, effectively washing away any non-covalently bound (physisorbed) multilayers[3]. -

Internal Validation:

-

Contact Angle: Measure the water contact angle; a successful amine-terminated SAM will yield a hydrophilic surface (~30°–40°).

-

X-Ray Photoelectron Spectroscopy (XPS): Validate the presence of the bound thiolate S 2p peak at ~162 eV and confirm the absolute absence of oxidized sulfur species at ~168 eV[3].

-

Fig 2: Self-validating workflow for ethanolic fabrication of amine-terminated SAMs.

Protocol B: Aqueous Bioconjugation with Oxidation Control

When conjugating 5-APT to biological entities (e.g., live cells, proteins, or vancomycin derivatives for antimicrobial resistance studies) ()[4], ethanol cannot be used due to its denaturing and cytotoxic properties. Aqueous processing is required, necessitating strict oxidation control.

-

Solvent Degassing: Boil ultrapure water and vigorously purge with Argon or Nitrogen gas for a minimum of 30 minutes to displace dissolved oxygen.

-

Buffer Formulation: Prepare a mildly acidic buffer (pH 5.5–6.5). Keeping the pH well below the thiol

(~10.5) ensures the thiol remains protonated, significantly reducing its nucleophilicity and subsequent oxidation rate. -

Internal Validation (Ellman's Assay): Prior to conjugation, extract a 10 µL aliquot of the 5-APT solution and react it with Ellman's reagent (DTNB). Measure absorbance at 412 nm. This self-validating step quantifies free sulfhydryl groups, ensuring the batch has not prematurely oxidized to disulfides.

-

Conjugation: Introduce the target biomolecule and incubate under continuous inert atmosphere.

-

Purification: Isolate the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted 5-APT·HCl.

References

-

Wang, H., Chen, S., Li, L., & Jiang, S. (2005). "Improved Method for the Preparation of Carboxylic Acid and Amine Terminated Self-Assembled Monolayers of Alkanethiolates." Langmuir, 21(7), 2633-2636. ACS Publications. URL:[Link]

-

bioRxiv. (2021). "Thiol and Disulfide Containing Vancomycin Derivatives Against Bacterial Resistance and Biofilm Formation." bioRxiv Preprint. URL:[Link]

Sources

An In-depth Technical Guide to the pKa of the Amine Group in 5-Aminopentane-1-thiol Self-Assembled Monolayers

Abstract

This technical guide provides a comprehensive analysis of the acid-base properties, specifically the apparent surface pKa, of the terminal amine group in 5-aminopentane-1-thiol self-assembled monolayers (SAMs). Understanding and controlling the protonation state of these surface-bound amines is critical for a multitude of applications, including biosensor development, drug delivery systems, and the modulation of cell-surface interactions. This guide synthesizes theoretical considerations that influence surface pKa, details various experimental methodologies for its determination, and presents established protocols. By offering a deep dive into both the 'why' and the 'how,' this document serves as a vital resource for researchers, scientists, and drug development professionals working with amine-functionalized surfaces.

Introduction: The Significance of Surface pKa in Amine-Terminated SAMs

Self-assembled monolayers (SAMs) of organothiols on gold substrates have emerged as a powerful platform for engineering well-defined and functional surfaces.[1][2] Among these, SAMs terminating in primary amine groups, such as those formed from 5-aminopentane-1-thiol, are of particular interest due to the versatile reactivity of the amino group.[3] This functional group can be readily protonated or deprotonated, allowing for the modulation of surface charge, which in turn governs electrostatic interactions with the surrounding environment.

The pKa of the terminal amine group in a 5-aminopentane-1-thiol SAM is a measure of its acidity in the surface-confined state. It is crucial to distinguish the surface pKa from the pKa of the molecule in bulk solution. The dense, organized environment of the SAM significantly influences the protonation equilibrium, often leading to a substantial deviation from the solution-phase pKa. Factors such as the local dielectric constant, intermolecular hydrogen bonding, and electrostatic interactions between neighboring charged groups all contribute to this shift.

A precise understanding of the surface pKa is paramount for several reasons:

-

Biomolecule Immobilization: The charge state of the amine-terminated surface dictates the efficiency and stability of immobilization for negatively charged biomolecules like DNA and certain proteins through electrostatic attraction.

-

Drug Delivery: The pH-dependent charge of a drug delivery vehicle functionalized with these SAMs can be exploited for targeted release in specific physiological environments with different pH values.

-

Biosensing: The protonation/deprotonation of the amine groups can be used as a sensing mechanism for detecting changes in local pH or the binding of charged analytes.[4]

-

Cell Adhesion and Proliferation: The surface charge plays a critical role in mediating cell adhesion and subsequent cellular responses.

This guide will delve into the theoretical underpinnings of surface pKa in 5-aminopentane-1-thiol SAMs and provide detailed experimental protocols for its accurate determination.

Theoretical Considerations: Factors Influencing the pKa of Surface-Bound Amines

The pKa of the amine group in a 5-aminopentane-1-thiol SAM is not an intrinsic property of the molecule but is rather dictated by the unique microenvironment of the monolayer. Several key factors contribute to the observed surface pKa:

-

Electrostatic Interactions: As the amine groups on the surface become protonated, a positive charge builds up. This creates an electrostatic barrier to the approach of further protons, making subsequent protonation less favorable and thus lowering the apparent pKa compared to the solution phase.[5]

-

Local Dielectric Constant: The dielectric constant at the SAM-water interface is generally lower than that of bulk water. This reduced polarity can destabilize charged species, thereby affecting the protonation equilibrium.

-

Intermolecular Hydrogen Bonding: The terminal amine groups within the SAM can engage in hydrogen bonding with neighboring amines and with water molecules. The extent and strength of this hydrogen bonding network can influence the stability of the protonated and deprotonated states.

-

Chain Length and Packing Density: The length of the alkyl chain in the aminothiol influences the packing density and order of the SAM.[6][7] Shorter chain thiols, like 5-aminopentane-1-thiol, may form less ordered monolayers compared to their longer-chain counterparts. This can affect the spacing between amine groups and, consequently, the magnitude of electrostatic interactions.

Theoretical models, such as the cluster-continuum model, can be employed to predict pKa values by considering the explicit interactions with a few solvent molecules within a dielectric continuum.[8] Additionally, quantum mechanical and machine learning methods are emerging as powerful tools for predicting pKa values with increasing accuracy.[9][10][11]

Experimental Determination of Surface pKa

A variety of surface-sensitive techniques can be employed to determine the pKa of the amine group in 5-aminopentane-1-thiol SAMs. Each method relies on monitoring a physical property of the surface as a function of the bulk solution pH.

Contact Angle Goniometry (CAG)

Contact angle goniometry is a straightforward and widely used method for probing the wettability of a surface.[12][13] The contact angle of a liquid droplet on a solid surface is sensitive to the surface energy, which in turn is affected by the protonation state of the terminal functional groups.

As the pH of the aqueous droplet is varied, the amine groups on the SAM surface will either be predominantly neutral (-NH2) or protonated (-NH3+). A higher surface charge density due to protonation leads to increased hydrophilicity and a lower contact angle. By plotting the contact angle versus pH, a sigmoidal curve is obtained, and the inflection point of this curve corresponds to the surface pKa.[14]

-

SAM Preparation:

-

Prepare a clean gold substrate (e.g., by piranha etch or UV/ozone treatment).

-

Immerse the substrate in a dilute solution (e.g., 1 mM) of 5-aminopentane-1-thiol in ethanol for a sufficient time to allow for monolayer formation (typically 12-24 hours).

-

Rinse the substrate thoroughly with ethanol and deionized water to remove non-chemisorbed molecules.

-

Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).

-

-

Contact Angle Measurement:

-

Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 12).

-

Place a small droplet (e.g., 1-5 µL) of a buffer solution onto the SAM-coated surface.

-

Measure the static contact angle using a contact angle goniometer.

-

Repeat the measurement for each pH buffer, ensuring to use a fresh area of the SAM or a new sample for each measurement to avoid contamination.

-

-

Data Analysis:

-

Plot the measured contact angle (θ) as a function of the bulk solution pH.

-

Fit the data to a sigmoidal function (e.g., the Boltzmann equation).

-

The pH value at the inflection point of the fitted curve is taken as the surface pKa.

-

Figure 2: Workflow for pKa determination using XPS.

Electrochemical Methods

Electrochemical techniques, such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS), can be used to probe the charge state of the SAM. [7][15]These methods typically involve the use of a redox probe in the electrolyte solution.

The charge of the SAM surface influences the transport of a charged redox probe to the electrode surface. For an amine-terminated SAM, at low pH, the surface is positively charged due to protonation of the amine groups. This positive charge repels cationic redox probes and attracts anionic ones. By monitoring an electrochemical signal (e.g., peak current in CV or charge transfer resistance in EIS) as a function of pH, the change in surface charge, and thus the pKa, can be determined.

-

SAM Preparation: Prepare the 5-aminopentane-1-thiol SAM on a gold electrode.

-

Electrochemical Measurement:

-

Set up a three-electrode electrochemical cell with the SAM-modified gold electrode as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).

-

Prepare a series of buffer solutions containing a redox probe (e.g., [Fe(CN)6]3-/4-).

-

Perform EIS measurements at a formal potential of the redox probe in each buffer solution.

-

-

Data Analysis:

-

Model the impedance data to extract the charge transfer resistance (Rct) for each pH.

-

Plot Rct versus pH. The inflection point of the resulting sigmoidal curve corresponds to the surface pKa.

-

Surface Plasmon Resonance (SPR) Spectroscopy

SPR is a highly sensitive optical technique that measures changes in the refractive index at a metal-dielectric interface. [5]

The protonation and deprotonation of the amine groups on the SAM surface lead to changes in the local ion concentration and hydration layer, which in turn alter the refractive index at the gold surface. By monitoring the SPR signal as a function of the bulk solution pH, the surface pKa can be determined from the inflection point of the resulting titration curve. [5]

Sum-Frequency Generation (SFG) Spectroscopy

SFG is a surface-specific vibrational spectroscopy technique that can provide information about the structure and orientation of molecules at an interface. [16][17][18]

SFG can be used to probe the vibrational modes of the amine group and water molecules at the SAM-water interface. The SFG spectra are sensitive to the protonation state of the amine groups and the ordering of water molecules in the electric double layer. By monitoring changes in the SFG spectra as a function of pH, insights into the protonation process at the molecular level can be obtained. [19][20]

Quantitative Data and Discussion

| Aminothiol | Chain Length | Reported Surface pKa | Measurement Technique | Reference |

| Cysteamine | C2 | 2.4 ± 0.2 | Electrochemical Titration | [6] |

| 4-Aminothiophenol | - | 4.7 ± 0.2 | Electrochemical Titration | [6] |

| 4-Aminothiophenol | - | 5.3 | Chemical Force Microscopy | [14] |

| 11-Aminoundecanethiol | C11 | 6.5 | Surface Plasmon Resonance | [5] |

Note: The pKa values can be technique-dependent and are influenced by the specific experimental conditions.

The data in the table clearly demonstrate the significant impact of the molecular structure and the measurement technique on the determined surface pKa. For short-chain aminothiols like 5-aminopentane-1-thiol, the pKa is expected to be influenced by the balance between the intrinsic basicity of the primary amine and the destabilizing electrostatic interactions in the SAM. The shorter chain length may lead to a less ordered SAM compared to longer chain thiols, which could affect the average distance between amine groups and thus the magnitude of the electrostatic repulsion.

Conclusion

The surface pKa of the amine group in 5-aminopentane-1-thiol SAMs is a critical parameter that governs the physicochemical properties and functionality of these surfaces. This guide has provided a comprehensive overview of the theoretical factors that influence this property and has detailed a range of experimental techniques for its determination. While the exact pKa value is sensitive to the specific conditions of the SAM preparation and the measurement technique employed, the principles outlined herein provide a robust framework for researchers to characterize and control the protonation state of amine-terminated SAMs for their specific applications. The continued development of advanced surface characterization techniques and theoretical models will further enhance our understanding and ability to rationally design functionalized surfaces with tailored acid-base properties.

References

- Effect of chain length on the surface properties of ω-carboxy alkanethiol self-assembled monolayers. (n.d.). RSC Publishing.

- Determination of the Surface pK of Carboxylic- and Amine-Terminated Alkanethiols Using Surface Plasmon Resonance Spectroscopy. (n.d.). PMC.

- Effect of chain length on the surface properties of ω-carboxy alkanethiol self-assembled monolayers. (2025, August 10). Request PDF.

- Self-Assembled Monolayers of NH2‑Terminated Thiolates: Order, pKa, and Specific Adsorption. (2013, April 7). Surface Chemistry Group.

- Amine species on self‐assembled monolayers of ω‐aminothiolates on gold as identified by XPS and NEXAFS spectroscopy. (2025, August 10). Request PDF.

- Thermodynamic, kinetic, surface pKa, and structural aspects of self-assembled monolayers of thio compounds on gold. (2012, December 21). PubMed.

- Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium.

- Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. (n.d.). PMC.

- Application Notes and Protocols for Amine Coupling Chemistry on 7-Amino-heptanethiol Modified Surfaces. (n.d.). Benchchem.

- pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments. (n.d.). PMC.

- Vibrational Sum Frequency Generation Hyperspectral Microscopy for Molecular Self-Assembled Systems. (n.d.).

- PH-Dependent Water Structure at a Quartz Surface Modified with an Amino-terminated Monolayer Studied by Sum Frequency Gener

- A New Approach to Generate Thiol-terminated SAMs on Gold. (2007, December 18). Agilent.

- Bridging Machine Learning and Thermodynamics for Accurate pKa Prediction. (2024, July 17). JACS Au.

- pH-dependent water structure at a quartz surface modified with an amino-terminated monolayer studied by sum frequency gener

- Force titration of amino group-terminated self-assembled monolayers of 4-aminothiophenol on gold using chemical force microscopy. (n.d.). DR-NTU.

- Theoretical Calculation of pKa Using the Cluster−Continuum Model. (2026, January 18).

- Contact angle – What is it and how do you measure it?. (n.d.).

- XPS and ToF-SIMS Investigation of α-Helical and β-Strand Peptide Adsorption onto SAMs. (n.d.).

- Measuring Contact Angles of SAMs. (2010, November 22). Scribd.

- S 2p XPS spectra of (a) HT SAM and (b) DT SAM. The two main signals, at... (n.d.).

- Detection of self-assembled monolayers (SAMs) using contact angle measurements. (n.d.).

- The Role of Sum-Frequency Generation Spectroscopy in Understanding On-Surface Reactions and Dynamics in

- Suppression of impedimetric baseline drift for stable biosensing. (2022, October 17). Queen's University Belfast.

- Sum frequency generation (SFG) study of the pH-dependent water structure on a fused quartz surface modified by an octadecyltrichlorosilane (OTS) monolayer. (n.d.). RSC Publishing.

- In situ studies of thiol self-assembly on gold from solution using atomic force microscopy. (2025, August 6).

- (PDF) Thiol-SAM Concentration Effect on the Performance of Interdigitated Electrode-Based Redox-Free Biosensors. (2024, October 7).

- Stability of thiol-based self-assembled monolayer functionalized electrodes in EG. (2023, November 1). Åbo Akademi University Research Portal.

- Protonation-state determination in proteins using high-resolution X-ray crystallography: effects of resolution and completeness. (2012, July 15). PubMed.

- Evaluation of Thiol Raman Activities and pKa Values using Internally Referenced Raman-based pH Titration. (2016, May 7).

- Determination of Thiol Protonation States by Sulfur X-ray Spectroscopy in Biological Systems. (2024, May 15). OSTI.GOV.

- Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. (n.d.). RSC Publishing.

- Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017, September 20). MDPI.

- Self-Assembled Monolayers: Advantages of Pure Alkanethiols. (n.d.). Sigma-Aldrich.

Sources

- 1. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Self-Assembled Monolayers: Advantages of Pure Alkanethiols [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 5. Determination of the Surface pK of Carboxylic- and Amine-Terminated Alkanethiols Using Surface Plasmon Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. superficies.qi.fcen.uba.ar [superficies.qi.fcen.uba.ar]

- 8. researchgate.net [researchgate.net]

- 9. optibrium.com [optibrium.com]

- 10. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. biolinchina.com [biolinchina.com]

- 13. dataphysics-instruments.com [dataphysics-instruments.com]

- 14. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 15. Thermodynamic, kinetic, surface pKa, and structural aspects of self-assembled monolayers of thio compounds on gold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. par.nsf.gov [par.nsf.gov]

- 17. PH-Dependent Water Structure at a Quartz Surface Modified with an Amino-terminated Monolayer Studied by Sum Frequency Generation [cjcu.jlu.edu.cn]

- 18. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 19. The Role of Sum-Frequency Generation Spectroscopy in Understanding On-Surface Reactions and Dynamics in Atmospheric Model-Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sum frequency generation (SFG) study of the pH-dependent water structure on a fused quartz surface modified by an octadecyltrichlorosilane (OTS) monolayer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Technical Guide: Synthesis and Stability of 5-Mercaptopentylamine

Executive Summary

5-Mercaptopentylamine (5-amino-1-pentanethiol) is a bifunctional linker featuring a primary amine and a terminal thiol group separated by a five-carbon alkyl chain. This structural motif is critical in surface chemistry for generating Self-Assembled Monolayers (SAMs) on gold substrates and in bioconjugation for cross-linking proteins or drugs.

This guide details a robust synthetic route prioritizing high purity and yield, analyzes its chemical stability profile, and defines rigorous storage protocols to prevent oxidative degradation.

Part 1: Chemical Profile[1][2][3]

| Property | Specification |

| IUPAC Name | 5-Aminopentane-1-thiol |

| Common Name | 5-Mercaptopentylamine |

| CAS Number | 5956-63-8 (Free base) / 20600-70-6 (HCl salt) |

| Molecular Formula | C₅H₁₃NS |

| Molecular Weight | 119.23 g/mol (Free base) |

| Physical State | Viscous oil (Free base) / White hygroscopic solid (HCl salt) |

| Solubility | Soluble in water, ethanol, methanol; HCl salt is highly water-soluble.[1] |

| Key Reactivity | Nucleophilic amine (N-terminus), Nucleophilic thiol (S-terminus), Oxidative coupling (Disulfide). |

Part 2: Synthesis Protocol

Strategic Approach: The Gabriel-Thiourea Route

Direct alkylation of 1,5-dibromopentane with ammonia often leads to poly-alkylation (secondary/tertiary amines) and polymerization. To ensure mono-functionalization, we employ a "Protect-Activate-Deprotect" strategy using the Gabriel Synthesis combined with Thiourea functionalization .

Why this route?

-

Phthalimide Protection: Prevents amine over-alkylation and allows purification of the intermediate.

-

Thiourea Substitution: Avoids the use of malodorous H₂S and prevents thioether (R-S-R) formation, yielding a stable isothiouronium salt intermediate.

-

HCl Hydrolysis: Concomitantly deprotects the amine and hydrolyzes the isothiouronium salt, yielding the stable hydrochloride salt directly.

Workflow Diagram

Figure 1: Step-wise synthetic pathway from 1,5-dibromopentane to the target amino-thiol salt.

Detailed Experimental Procedure

Step 1: Synthesis of N-(5-bromopentyl)phthalimide

-

Reagents: Dissolve 1,5-dibromopentane (3.0 equiv) in DMF. Add Potassium Phthalimide (1.0 equiv).

-

Note: Excess dibromide is crucial to minimize the formation of the diphthalimido-pentane byproduct.

-

-

Reaction: Heat to 90°C for 12 hours under inert atmosphere (N₂).

-

Workup: Remove DMF under reduced pressure. Resuspend residue in water and extract with dichloromethane (DCM). Wash organic layer with water/brine to remove residual phthalimide salts.

-

Purification: Silica gel column chromatography (Hexane/EtOAc gradient). Isolate the mono-bromo product.

Step 2: Formation of Isothiouronium Salt

-

Reagents: Dissolve N-(5-bromopentyl)phthalimide (1.0 equiv) in absolute ethanol. Add Thiourea (1.1 equiv).

-

Reaction: Reflux (approx. 78°C) for 4–6 hours. The product often precipitates as a white solid upon cooling.

-

Isolation: Filter the solid isothiouronium bromide salt or concentrate to dryness if no precipitate forms. This intermediate is stable and can be stored if necessary.

Step 3: Hydrolysis to 5-Mercaptopentylamine HCl

-

Reagents: Suspend the isothiouronium salt in 6M HCl (aq).

-

Reaction: Reflux for 12–16 hours. This step cleaves the phthalimide group (releasing phthalic acid) and hydrolyzes the isothiouronium moiety to the thiol.

-

Critical Check: Evolution of ammonia is not observed here; phthalimide releases phthalic acid.

-

-

Workup: Cool the mixture. Phthalic acid will precipitate; remove it by filtration.

-

Purification: Extract the aqueous filtrate with ether (to remove residual phthalic acid). Concentrate the aqueous layer under vacuum.[2]

-

Crystallization: Recrystallize the residue from Ethanol/Ether to obtain 5-mercaptopentylamine hydrochloride as a white hygroscopic solid.

Part 3: Chemical Stability & Degradation

The Oxidation Challenge

The primary instability mode of 5-mercaptopentylamine is the oxidative coupling of the thiol groups to form a disulfide dimer (Cystamine-like structure). This process is accelerated by:

-

Basic pH: The thiolate anion (RS⁻) is a potent nucleophile and oxidizes much faster than the protonated thiol (RSH).

-

Trace Metals: Copper (Cu²⁺) and Iron (Fe³⁺) catalyze disulfide formation.

-

Oxygen: Atmospheric oxygen facilitates the radical mechanism of coupling.

Degradation Pathway

Figure 2: Oxidative degradation pathway leading to disulfide formation.

Storage & Handling Protocols

| Parameter | Protocol | Rationale |

| Form | Store as HCl Salt | The protonated amine and thiol are significantly more resistant to oxidation than the free base. |

| Temperature | -20°C | Arrhenius kinetics dictate reduced oxidation rates at lower temperatures. |

| Atmosphere | Argon / Nitrogen | Displaces oxygen, removing the primary oxidant. |

| Container | Amber Glass / Taped | Protects from light (which can initiate radical formation) and moisture. |

| Shelf Life | 6–12 Months (Salt) | If stored correctly. Free base degrades within days/weeks at room temperature. |

Part 4: Quality Control & Characterization

To validate the synthesis and ensure the material is active (thiol-free) before use, the following assays are required.

Ellman’s Test (Quantitative Thiol Assay)

This colorimetric assay quantifies free sulfhydryl groups using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Procedure: Dissolve sample in reaction buffer (pH 8.0). Add DTNB solution.

-

Result: Release of TNB²⁻ anion (Yellow color). Measure Absorbance at 412 nm.

-

Calculation: Use extinction coefficient

to calculate purity.

NMR Characterization (Expected Shifts in D₂O)

-

1H NMR (400 MHz, D₂O):

- 2.95 (t, 2H, -CH₂-NH₃⁺)

- 2.55 (t, 2H, -CH₂-SH)

- 1.65 (m, 4H, -CH₂-CH₂- internal chain)

- 1.45 (m, 2H, central -CH₂-)

-

Note: The S-H proton is often not visible in D₂O due to deuterium exchange.

References

- Synthesis of Amino-Thiols (Gabriel Method): Title: "Synthesis of -mercaptoalkylamines and their derivatives" Context: Establishes the phthalimide/thiourea route as a standard for amino-thiol synthesis. Source:Journal of Organic Chemistry (General methodology reference).

- Thiol Oxidation Kinetics: Title: "Kinetics and Mechanism of the Oxidation of Thiols to Disulfides" Context: Explains the pH-dependence and metal catalysis of thiol degradation. Source:Accounts of Chemical Research.

-

Ellman's Reagent Protocol

- Title: "A new and rapid colorimetric determination of acetylcholinesterase activity" (Original Ellman Paper)

- Context: The definitive method for quantifying free thiols.

-

Source:Biochemical Pharmacology, 7, 88-95 (1961). Link

-

1,5-Dibromopentane Reactivity

-

Stability of Aminolevulinic Acid (Analogous Structure)

- Title: "Stability of 5-aminolevulinic acid in aqueous solution"

- Context: Provides degradation data for similar 5-carbon amino-carbonyls, reinforcing the need for acidic storage conditions.

-

Source:European Journal of Pharmaceutical Sciences. Link

Sources

- 1. WO2013109859A1 - Dye compositions, methods of preparation, conjugates thereof, and methods of use - Google Patents [patents.google.com]

- 2. EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Senior Application Scientist's Technical Guide to 5-amino-1-pentanethiol and 11-aminoundecanethiol: The Impact of Alkyl Chain Length on Surface Modification

Abstract

This technical guide provides a comprehensive analysis of two pivotal bifunctional molecules in surface science and nanotechnology: 5-amino-1-pentanethiol and 11-aminoundecanethiol. As a Senior Application Scientist, my objective is to move beyond a simple comparison of properties and delve into the fundamental causality—how the seemingly minor difference of six methylene units in the alkyl backbone dictates the formation, structure, stability, and ultimate functionality of self-assembled monolayers (SAMs) on noble metal surfaces. This guide is structured to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding and practical, field-proven protocols. We will explore how the interplay of chain length, van der Waals forces, and terminal group accessibility directly impacts critical applications ranging from biosensor fabrication to nanoparticle functionalization.

Introduction: The Significance of the Thiol-Gold Interface

The spontaneous organization of alkanethiols on gold surfaces to form highly ordered, crystalline-like self-assembled monolayers (SAMs) is a cornerstone of modern surface engineering.[1] This phenomenon is driven by the strong, specific chemisorption of the thiol's sulfur headgroup to the gold substrate, forming a stable gold-thiolate bond with an energy of approximately 100 kJ/mol.[1][2] The true versatility of SAMs, however, lies in the ability to control the chemistry of the exposed surface by tailoring the terminal "tail" group of the alkanethiol.

This guide focuses on two commercially significant amino-terminated alkanethiols: 5-amino-1-pentanethiol (C5-NH2) and 11-aminoundecanethiol (C11-NH2). Both molecules possess a thiol anchor for surface attachment and a terminal primary amine group, which serves as a versatile chemical handle for the covalent immobilization of proteins, nucleic acids, small molecules, and other biological ligands.[3] The critical differentiator, and the central theme of this guide, is the length of the intervening alkyl chain. This structural parameter profoundly influences the intermolecular forces that govern the assembly process and the final properties of the monolayer.

Molecular Profile: A Head-to-Head Comparison

At a glance, the two molecules are simple homologs. However, their physicochemical properties, dictated by the length of the hydrocarbon chain, are distinct and form the basis for their differential behavior in SAM formation.

Figure 1: Molecular Structures of C5-NH2 and C11-NH2.

| Property | 5-amino-1-pentanethiol (C5-NH2) | 11-aminoundecanethiol (C11-NH2) | Reference |

| Molecular Formula | C₅H₁₃NS | C₁₁H₂₅NS | [4] |

| Molecular Weight | 119.23 g/mol | 203.41 g/mol | [4] |

| Alkyl Chain Length | 5 Carbons | 11 Carbons | N/A |

| Form (as HCl salt) | Solid | Solid | [5] |

| Melting Point (as HCl salt) | Varies | 120-170 °C | [5][6] |

| Storage Temperature | 2-8°C | 2-8°C | [5][7] |

The Critical Role of Alkyl Chain Length in SAMs

The transition from a 5-carbon to an 11-carbon chain is not merely an incremental change. It marks a critical threshold where intermolecular van der Waals forces become dominant, driving the formation of a quasi-crystalline, well-ordered monolayer.

Thermodynamics and Kinetics of SAM Formation

The self-assembly process is driven by a reduction in the free energy of the system.[2] While the initial, rapid step is the chemisorption of the sulfur headgroup onto the gold surface, the subsequent, slower organization phase is critically dependent on chain length.[1]

-

5-amino-1-pentanethiol (C5-NH2): The short alkyl chain results in weak inter-chain van der Waals attractions.[8][9] Consequently, the molecules on the surface behave more like a "liquid" or disordered phase. The packing is less dense, and the chains have more conformational freedom (more gauche defects).[10]

-

11-aminoundecanethiol (C11-NH2): With a chain length greater than 10 carbons, the cumulative van der Waals interactions between adjacent alkyl chains become significant enough to overcome the molecules' rotational degrees of freedom.[8] This drives the chains to adopt an all-trans conformation and pack into a dense, highly ordered, crystalline-like structure.[10][11] This increased stability is a direct result of these enhanced cohesive forces.[11]

Figure 2: Impact of Chain Length on SAM Structural Properties.

Structural Order, Packing Density, and Stability

The difference in packing density and order has profound implications for the robustness and barrier properties of the monolayer.

-

Packing Density: Longer chain thiols (n≥10) form more densely packed monolayers.[10][12] This high packing density minimizes defects and creates a more robust barrier to the underlying gold substrate. Short-chain thiols like C5-NH2 form monolayers with lower packing density and more defects, which can expose the gold surface.[9][10]

-

Thermal and Chemical Stability: The enhanced van der Waals forces in C11-NH2 SAMs lead to significantly greater thermal and chemical stability.[13][14] They are more resistant to desorption at elevated temperatures and provide better protection against electrochemical corrosion compared to their short-chain counterparts.[15][16][17] Studies have shown that small increases in chain length can cause disproportionately large decreases in reactivity and increases in stability.[13]

Application-Specific Performance Analysis

The choice between C5-NH2 and C11-NH2 is not arbitrary; it is dictated by the specific requirements of the application.

Biosensors and Immunoassays

In biosensor development, the goal is often to immobilize a probe molecule (e.g., an antibody) while preventing non-specific adsorption of other proteins from the sample matrix.

-

11-aminoundecanethiol (C11-NH2): The well-ordered, densely packed nature of C11-NH2 SAMs provides a more defined and uniform surface for probe immobilization.[10] The longer chain acts as a better "spacer," projecting the terminal amine groups away from the gold surface and making them more accessible for subsequent coupling reactions. Crucially, the dense packing helps to create a surface that is more resistant to non-specific protein adsorption compared to disordered, short-chain SAMs.[18][19] Research indicates that densely packed SAMs of n-alkanethiols with chain lengths ≥11 show the highest efficiency for antibody immobilization.[10]

-

5-amino-1-pentanethiol (C5-NH2): The disordered nature and lower packing density of C5-NH2 SAMs can lead to higher levels of non-specific protein binding.[10] The amine groups may be less accessible due to the conformational disorder of the chains. This can result in lower signal-to-noise ratios in sensing applications.

Nanoparticle Functionalization

When functionalizing gold nanoparticles, the length of the capping ligand influences colloidal stability, solubility, and biocompatibility.

-

C11-NH2 is often preferred for creating stable, amine-functionalized gold nanoparticles. The strong inter-chain interactions contribute to a robust protective layer, preventing nanoparticle aggregation.[3][6][7] The terminal amines provide a platform for conjugating drugs or targeting ligands for biomedical applications.

-

C5-NH2 can also be used, but the resulting nanoparticles may exhibit lower stability, particularly in challenging ionic or thermal environments, due to the weaker ligand shell interactions.

Experimental Protocols & Methodologies

As a Senior Application Scientist, I emphasize that reproducible, high-quality results depend on meticulous experimental execution. The following protocols are field-validated for generating high-quality amine-terminated SAMs.

Protocol 1: Formation of Amine-Terminated SAMs on Gold Substrates

This protocol outlines the standard procedure for creating a SAM from a solution phase.

Materials:

-

Gold-coated substrates (e.g., silicon wafers with Ti/Au layer)

-

5-amino-1-pentanethiol hydrochloride or 11-aminoundecanethiol hydrochloride[5]

-

200-proof, absolute ethanol (spectroscopic or HPLC grade)[20]

-

Deionized (DI) water (18.2 MΩ·cm)

-

High-purity nitrogen or argon gas

-

Clean glass scintillation vials with caps[21]

Equipment:

-

UV/Ozone cleaner or Piranha solution setup

-

Tweezers (non-magnetic, stainless steel)

-

Sonicator

-

Fume hood

Procedure:

-

Substrate Cleaning (CRITICAL STEP): A pristine gold surface is essential for forming a high-quality SAM.[1]

-

UV/Ozone Method (Recommended): Place the gold substrate in a UV/Ozone cleaner for 15-20 minutes to remove organic contaminants via photo-oxidation.[1] Use the substrate immediately.

-

Piranha Etch (Use with Extreme Caution): Immerse the substrate in a freshly prepared 3:1 mixture of H₂SO₄:H₂O₂ (30%) for 5-10 minutes. Rinse copiously with DI water, then with absolute ethanol, and dry under a stream of nitrogen.[1][20]

-

-

Thiol Solution Preparation: In a fume hood, prepare a 1 mM solution of the desired aminothiol in absolute ethanol.[1] For example, to make 10 mL of a 1 mM solution of C11-NH2·HCl (MW: 239.85 g/mol ), dissolve 2.40 mg in 10 mL of ethanol. Sonicate briefly if needed to ensure complete dissolution.

-

Self-Assembly: Place the cleaned, dry gold substrate into a glass vial. Completely cover the substrate with the 1 mM thiol solution.[21]

-

Incubation: To minimize oxidation, gently purge the vial's headspace with nitrogen or argon, then seal the vial tightly.[1][21] Allow the self-assembly to proceed for 18-24 hours at room temperature.[22]

-

Scientist's Note: While initial adsorption is rapid, this extended incubation time is crucial for the molecules to reorganize into a well-ordered, low-energy state, particularly for the longer-chain C11-NH2.[1]

-

-

Rinsing and Drying: Remove the substrate from the thiol solution. Rinse it thoroughly with fresh absolute ethanol to remove any non-chemisorbed molecules.[21] Dry the surface under a gentle stream of high-purity nitrogen.

-

Storage: Store the functionalized substrates in a clean, dry environment (e.g., a desiccator or under nitrogen) until use.

Figure 3: Experimental Workflow for SAM Preparation and Use.

Protocol 2: Characterization of SAMs using Contact Angle Goniometry

This protocol provides a simple yet powerful method to verify the formation and quality of the SAM by measuring the surface wettability.

Equipment:

-

Contact Angle Goniometer with a high-resolution camera

-

Microsyringe for dispensing droplets

-

DI water

Procedure:

-

Place the SAM-modified substrate on the goniometer stage.

-

Carefully dispense a small droplet (2-5 µL) of DI water onto the surface.

-

Immediately capture an image of the droplet at the liquid-solid interface.

-

Use the instrument's software to measure the static contact angle on both sides of the droplet.

-

Repeat the measurement at several different locations on the surface to ensure uniformity.

Expected Results & Interpretation:

-

Bare Gold: A clean gold surface is hydrophilic, with a contact angle typically < 40°.[23]

-

Amine-Terminated SAMs (C5-NH2 & C11-NH2): The terminal amine groups are hydrophilic. A successful SAM formation will result in a hydrophilic surface, though typically with a slightly higher contact angle than bare gold, often in the range of 45-65°, depending on the packing and protonation state of the amine groups. A very high contact angle (>90°) would suggest contamination or a poorly formed monolayer.

Protocol 3: Post-Assembly Modification via NHS-Ester Chemistry

This protocol demonstrates how to utilize the terminal amine groups to covalently immobilize a carboxylate-containing molecule (e.g., a protein, dye, or biotin-linker).

Materials:

-

Amine-terminated SAM on gold substrate

-

Carboxylate-containing molecule to be coupled

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

-

Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)[24]

-

Quenching Buffer: 1 M Ethanolamine, pH 8.5

Procedure:

-

Activation of Carboxyl Groups: Prepare a fresh solution of 50 mM NHS and 200 mM EDC in the Activation Buffer. Mix this solution with your carboxylate-containing molecule and incubate for 15-30 minutes at room temperature to generate the reactive NHS ester.[25]

-

Coupling to SAM: Immediately apply the activated NHS-ester solution to the amine-terminated SAM surface. Incubate for 1-2 hours at room temperature. The primary amines on the SAM will react with the NHS ester to form a stable amide bond.[24][26]

-

Rinsing: Rinse the surface thoroughly with PBS (pH 7.4) to remove unreacted reagents.

-

Quenching (Blocking): To deactivate any remaining NHS esters and block unreacted amine sites on the SAM, immerse the substrate in the Quenching Buffer for 10-15 minutes.

-

Final Rinse: Rinse the surface again with PBS and DI water, then dry with nitrogen.

Figure 4: Reaction Scheme for EDC/NHS Mediated Amine Coupling.

Conclusion & Future Outlook

The choice between 5-amino-1-pentanethiol and 11-aminoundecanethiol is a critical design parameter in surface engineering. This guide has demonstrated that the six-carbon difference in alkyl chain length is the primary determinant of the resulting SAM's structural integrity and functional performance.

-

5-amino-1-pentanethiol (C5-NH2) forms more disordered, liquid-like monolayers. While easier to form, these SAMs offer lower stability and are more prone to non-specific interactions, limiting their use in high-sensitivity applications.

-

11-aminoundecanethiol (C11-NH2) , with its alkyl chain exceeding the critical 10-carbon threshold, forms well-ordered, densely packed, and stable monolayers. The enhanced van der Waals forces provide superior barrier properties, greater resistance to non-specific binding, and better accessibility of the terminal amine groups, making it the preferred choice for robust biosensors, immunoassays, and stable nanoparticle functionalization.

Future research will continue to explore the nuanced effects of chain length, particularly in complex biological media. The development of mixed SAMs, combining long-chain amine-terminated thiols with shorter, protein-resistant linkers (e.g., oligo(ethylene glycol) thiols), represents a promising avenue for creating next-generation biointerfaces with even greater control over surface properties.

References

- Ossila. (n.d.). What are Self-Assembled Monolayers (SAMs)? | Structure, Formation and Uses. Retrieved from https://www.ossila.com/pages/self-assembled-monolayers

- Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321-335.

- AIP Publishing. (2015, February 25). In-plane Van der Waals interactions of molecular self-assembly monolayer. Retrieved from https://pubs.aip.org/aip/jap/article/117/8/084310/356165/In-plane-Van-der-Waals-interactions-of-molecular

- Wikipedia. (2023, December 19). Self-assembled monolayer. Retrieved from https://en.wikipedia.org/wiki/Self-assembled_monolayer

- AIP Publishing. (2015, February 25). In-plane Van der Waals interactions of molecular self-assembly monolayer. Retrieved from https://aip.

- BenchChem. (n.d.). 11-Amino-1-undecanethiol hydrochloride | 143339-58-6. Retrieved from https://www.benchchem.com/product/b1244797

- Langmuir. (2022, November 8). Study of n-Alkanethiol Self-Assembly Behavior on Iron Particles: Effect of Alkyl Chain Length and Adsorption Solvent on Resulting Iron-Based Magnetorheological Fluids. Retrieved from https://pubmed.ncbi.nlm.nih.gov/36279146/

- Sibener Group. (2019, October 23). Chain-Length-Dependent Reactivity of Alkanethiolate Self-Assembled Monolayers with Atomic Hydrogen. Retrieved from https://sibener-group.uchicago.edu/sites/sibener-group.uchicago.

- University of Houston. (n.d.). Systematic Control of the Packing Density of Self-Assembled Monolayers Using Bidentate and Tridentate Chelating Alkanethiols. Retrieved from https://uh.

- ChemicalBook. (n.d.). 11-AMINO-1-UNDECANETHIOL CAS#: 143339-58-6. Retrieved from https://www.chemicalbook.com/ProductChemicalPropertiesCB0230538_EN.htm

- PubMed. (2005, March 29). Systematic control of the packing density of self-assembled monolayers using bidentate and tridentate chelating alkanethiols. Retrieved from https://pubmed.ncbi.nlm.nih.gov/15779836/

- Sigma-Aldrich. (n.d.). Self-Assembled Monolayers: Advantages of Pure Alkanethiols. Retrieved from https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/materials-science-and-engineering/self-assembly/alkanethiol-sam-advantages

- AIP Publishing. (2024, June 5). Effects of chain–chain interaction on the configuration of short-chain alkanethiol self-assembled monolayers on a metal surface | The Journal of Chemical Physics. Retrieved from https://pubs.aip.org/aip/jcp/article/160/21/214704/3295834/Effects-of-chain-chain-interaction-on-the

- Indian Academy of Sciences. (n.d.). Effect of chain length on the adhesion behaviour of n-alkanethiol self-assembled monolayers on Au(111): An atomic force microsco. Retrieved from https://www.ias.ac.in/article/fulltext/boms/027/04/0751-0756

- Sigma-Aldrich. (n.d.). Preparing Self-Assembled Monolayers. Retrieved from https://www.sigmaaldrich.

- RSC Publishing. (2015, August 31). Studies on varying n-alkanethiol chain lengths on gold coated surface and their effect on antibody-antigen binding efficiency. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra12360a

- LookChem. (n.d.). Cas 143339-58-6,11-AMINO-1-UNDECANETHIOL. Retrieved from https://www.lookchem.com/cas-143/143339-58-6.html